2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane
Description
2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane is a fluorinated 1,3-dioxolane derivative characterized by a dioxolane ring substituted with a methyl-linked 2,6-difluorophenoxy group. This compound is structurally analogous to other 1,3-dioxolanes with aromatic substituents, which are often explored for biological activity and as intermediates in organic synthesis .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-[(2,6-difluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O3/c11-7-2-1-3-8(12)10(7)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2 |
InChI Key |
ZUMUSFJVLYHTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 2,6-difluorophenol with formaldehyde and ethylene glycol under acidic conditions to form the dioxolane ring. The reaction conditions often require a catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential in treating various cancers, particularly renal cell carcinoma. A patent outlines methods for utilizing this compound to inhibit hypoxia-inducible factor 2 alpha (HIF-2α), which plays a critical role in tumor growth and survival.
- Mechanism of Action : The compound has been shown to reduce mRNA levels of HIF-2α and its regulated genes in tumor cells, leading to decreased tumor size in xenograft models .
- Case Study : In a study involving 786-O xenograft-bearing mice, treatment with the compound resulted in significant tumor regression at various dosages (10 mg/kg to 100 mg/kg) administered three times daily .
Multidrug Resistance Modulation
The compound also shows promise as a modulator of multidrug resistance in cancer therapy. Overexpression of P-glycoprotein is a major factor contributing to MDR, making it difficult for chemotherapeutic agents to be effective.
- In Vitro Studies : In vitro tests using human Caco-2 cells demonstrated that certain derivatives of dioxolane compounds could reverse MDR by inhibiting P-glycoprotein activity. This suggests that 2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane may enhance the efficacy of existing anticancer drugs .
| Study | Cell Line | Effect |
|---|---|---|
| In Vitro Testing | Caco-2 | Reversal of MDR observed with low concentrations |
The biological activity of 2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane extends beyond anticancer properties:
Antimicrobial Properties
Research indicates that compounds similar to this dioxolane exhibit antimicrobial activity. The presence of the dioxolane moiety enhances interaction with microbial membranes, potentially leading to increased permeability and cell lysis.
- Antibacterial Effects : Preliminary studies have shown moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, warranting further investigation into their mechanisms.
Insecticidal Applications
Compounds containing dioxolane rings have been noted for their insecticidal properties. They are effective against various pests due to their ability to interfere with the nervous systems of target organisms.
| Property | Value |
|---|---|
| Insecticidal Activity | Effective against multiple pests |
| Antimicrobial Activity | Moderate against S. aureus and E. coli |
Mechanism of Action
The mechanism of action of 2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The dioxolane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443345-72-9) Structure: Differs by an ethyl linker instead of methyl. Properties: The ethyl group increases molecular flexibility but may reduce metabolic stability compared to the methyl analog. Key Difference: Longer alkyl chains may enhance lipophilicity but reduce bioavailability due to steric hindrance.
2-(2-Fluorophenyl)-1,3-dioxolane (CAS 133393-02-9) Structure: Single fluorine substituent on the phenyl ring. Properties: Lower molar mass (168.16 g/mol) and reduced electronegativity compared to the difluoro analog.
2-(3-Methyl-2-thienyl)-1,3-dioxolane
- Structure : Thienyl substituent replaces the fluorinated aromatic group.
- Properties : Sulfur in the thienyl group introduces distinct electronic properties (e.g., resonance effects) and may alter reactivity in cross-coupling reactions. This highlights how heteroaromatic substitutions expand application scope in materials science .
2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylates (Compounds 5–8)
- Structure : Hydroxyphenyl and ester groups on the dioxolane ring.
- Properties : Demonstrated potent antimicrobial activity (MIC: 4.8–5000 µg/mL) against pathogens like S. aureus and C. albicans. The carboxylate esters enhance solubility and bioavailability, suggesting that functional group diversity critically modulates bioactivity .
Halogenation and Bioactivity
- Fluorine vs. Bromine: 2-(2,6-Difluorophenoxy)methyl Derivatives: Fluorine’s electronegativity enhances membrane permeability and metabolic stability, making these compounds promising in medicinal chemistry. 2-(2,6-Dibromophenyl)-1,3-dioxolane (CAS 1394041-68-9): Bromine’s larger size increases molecular weight and lipophilicity, which may improve tissue penetration but also elevate toxicity risks .
Biological Activity
2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxolane ring structure, which is a five-membered heterocyclic compound containing two oxygen atoms. The presence of the difluorophenoxy group enhances its lipophilicity and may influence its biological interactions.
Pharmacological Effects
Recent studies have indicated that compounds with dioxolane structures can exhibit various biological activities, including:
- Antimicrobial Activity : Dioxolanes have been reported to possess antibacterial properties. For instance, derivatives similar to 2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research has suggested that dioxolane derivatives can inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects on HeLa and A549 cells, indicating potential as anticancer agents .
- Muscarinic Receptor Modulation : Some studies have highlighted the interaction of dioxolane compounds with muscarinic acetylcholine receptors. For instance, (+)-cis-dioxolane acts as a muscarinic agonist, suggesting that 2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane may also influence cholinergic signaling pathways .
The biological activity of 2-((2,6-Difluorophenoxy)methyl)-1,3-dioxolane may be attributed to several mechanisms:
- Receptor Binding : The difluorophenoxy moiety is thought to enhance binding affinity to specific receptors, potentially leading to increased pharmacological effects.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, contributing to their antimicrobial and anticancer properties.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
